molecular formula C14H12N2 B14638013 1,7-Dimethylphenazine CAS No. 53017-16-6

1,7-Dimethylphenazine

Cat. No.: B14638013
CAS No.: 53017-16-6
M. Wt: 208.26 g/mol
InChI Key: LCWBWZKGTYVYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Dimethylphenazine is a high-purity, synthetic phenazine derivative provided as a solid and recommended for storage at room temperature in a cool, dark place. This compound is part of the phenazine family, a class of over 150 nitrogen-containing heterocyclic compounds known for their redox-active properties . As a research chemical, it is intended for laboratory investigations and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption. Phenazine derivatives, particularly those with methyl substituents, are of significant interest in multiple research fields. In material science , phenazines are actively investigated as redox-active molecules for next-generation energy storage solutions. Their ability to undergo reversible electron transfer makes them promising candidates for use as anolytes in aqueous redox flow batteries (ARFBs), a technology for large-scale grid energy storage . The structural motif of methylated phenazines contributes to desirable properties such as electrochemical stability and tunable solubility . In microbiology and medicinal chemistry , the phenazine core is a privileged structure. Halogenated phenazine analogs have demonstrated potent antibacterial activity against drug-resistant pathogens like MRSA and VRE, and show unique capability to eradicate metabolically dormant bacterial biofilms . Furthermore, other dimethylated phenazine derivatives have been synthesized and evaluated for their selective cytotoxicity towards human acute myeloid leukemia cells, highlighting the potential of this chemical class in oncology research . The specific position of methyl groups on the phenazine ring can significantly influence its biological activity and physicochemical behavior. Researchers can utilize this high-quality 1,7-Dimethylphenazine standard to explore its specific electrochemical properties, potential applications in organic electronics, or as a synthetic intermediate for further functionalized phenazine molecules.

Properties

CAS No.

53017-16-6

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

1,7-dimethylphenazine

InChI

InChI=1S/C14H12N2/c1-9-6-7-11-13(8-9)15-12-5-3-4-10(2)14(12)16-11/h3-8H,1-2H3

InChI Key

LCWBWZKGTYVYLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC3=CC=CC(=C3N=C2C=C1)C

Origin of Product

United States

Preparation Methods

Waterman-Vivian Cyclization Route

The Waterman-Vivian cyclization method remains a cornerstone for synthesizing 1,7-dimethylphenazine. This approach involves the cyclization of 2',4-dimethyl-2-nitrodiphenylamine (5) with sulfur in refluxing diphenyl ether.

Reaction Conditions and Mechanism

  • Precursor Synthesis : 2',4-Dimethyl-2-nitrodiphenylamine is prepared via condensation of 4-chloro-3-nitrotoluene (7) with o-toluidine (8) in the presence of anhydrous sodium acetate. This step is hindered by steric effects from the methyl group on o-toluidine, leading to modest yields (~20%).
  • Cyclization : The nitrodiphenylamine derivative is heated with sulfur in diphenyl ether at reflux for 5 hours. Sulfur acts as a dehydrogenation agent, facilitating the formation of the phenazine ring.

Yield and Purification

  • Initial yields post-cyclization are approximately 20%, with purification achieved through vacuum sublimation and column chromatography on alumina using benzene as the eluent.
  • Final product purity is confirmed via melting point (114–117°C) and spectral analysis.

Merz-Ris Condensation Route

The Merz-Ris reaction offers an alternative pathway by condensing 3,4-diaminotoluene (3) with 3-methylcatechol (4).

Reaction Dynamics

  • Condensation : The diaminotoluene and methylcatechol react under acidic conditions, forming a mixture of 1,7- and 1,8-dimethylphenazine isomers in a 1:2 ratio.
  • Isomer Separation : Chromatographic separation on alumina resolves the isomers, with 1,7-dimethylphenazine eluting first.

Challenges

  • The method requires meticulous chromatographic separation due to co-elution risks, reducing overall efficiency.
  • Reported yields for the isolated 1,7-dimethylphenazine are lower compared to the Waterman-Vivian route.

Comparative Analysis of Methods

Parameter Waterman-Vivian Route Merz-Ris Route
Key Precursor 2',4-Dimethyl-2-nitrodiphenylamine 3,4-Diaminotoluene + 3-methylcatechol
Reaction Time 5 hours 24–48 hours
Yield 20% <15% (after chromatography)
Purity Control Sublimation + chromatography Chromatography
Isomeric Contamination Minimal Requires separation

The Waterman-Vivian method is favored for its direct route to 1,7-dimethylphenazine, albeit with moderate yields. In contrast, the Merz-Ris approach, while scalable, necessitates laborious isomer separation.

Characterization and Spectral Data

Ultraviolet (UV) Spectroscopy

1,7-Dimethylphenazine exhibits distinct UV absorption maxima:

  • λ_max (EtOH) : 265 nm, 370 nm.
    These bands arise from π→π* transitions within the conjugated phenazine system, with bathochromic shifts attributed to methyl substituents.

Infrared (IR) Spectroscopy

Key IR absorptions (KBr pellet):

  • 1590 cm⁻¹ : C=C aromatic stretching.
  • 1370 cm⁻¹ : Symmetric bending of methyl groups.
  • 820 cm⁻¹ : Out-of-plane C-H bending (para-substituted aromatic rings).

Industrial and Research Implications

Scalability Challenges

  • Sulfur Handling : The Waterman-Vivian method’s use of molten sulfur necessitates specialized equipment to manage toxicity and corrosivity.
  • Solvent Recovery : Diphenyl ether, a high-boiling solvent, requires efficient recovery systems to reduce costs.

Applications in Materials Science

1,7-Dimethylphenazine’s rigid structure and electron-deficient core make it a candidate for:

  • Organic semiconductors.
  • Redox-active ligands in catalysis.

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethylphenazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of 1,7-Dimethylphenazine can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydrophenazine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid, sulfur trioxide in fuming sulfuric acid.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrophenazine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenazine derivatives.

Scientific Research Applications

1,7-Dimethylphenazine has several scientific research applications, including:

    Biology: Studied for its antimicrobial properties, particularly against Gram-negative bacteria. It has shown potential as an antibiotic agent.

    Medicine: Investigated for its anticancer properties. Some derivatives have demonstrated cytotoxic activity against cancer cell lines.

    Industry: Employed as a dye intermediate and in the production of pigments. It is also used in the development of organic semiconductors and battery materials.

Mechanism of Action

The mechanism of action of 1,7-Dimethylphenazine varies depending on its application. In antimicrobial activity, it disrupts bacterial cell membranes and interferes with essential cellular processes. In anticancer applications, it induces apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways, such as the mitochondrial pathway. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific derivative and cell type.

Comparison with Similar Compounds

1,3-Dimethylphenazine Derivatives
  • Synthesis: 1,3-Dimethyl-substituted lumazine derivatives (e.g., 1-methyllumazine-6,7-diamine) are synthesized via condensation of methylated uracil precursors with methylcyanoformimidate in DMF. These reactions yield high-melting-point (>320°C) crystalline products, verified by ¹H NMR and elemental analysis .
5,10-Diphenyl-dihydrophenazine
  • Synthesis : This compound is incorporated into poly(aryl ether sulfone) polymers via nucleophilic aromatic substitution, creating redox-active materials for energy storage. The diphenyl groups stabilize the reduced state, enabling reversible electron transfer .
  • Contrast with 1,7-Dimethylphenazine : The 5,10-diphenyl substitution enhances π-π stacking and redox stability, whereas methyl groups in 1,7-Dimethylphenazine may prioritize solubility over extended conjugation.
Phenoxazine and Phenothiazine Derivatives
  • Synthesis: Phenoxazines and phenothiazines are synthesized using 4,5-difluoro-1,2-dinitrobenzene and nucleophilic amines. These compounds exhibit antidepressant activity due to their planar structures and electron-rich cores .
  • Contrast with 1,7-Dimethylphenazine: Phenoxazines and phenothiazines feature oxygen or sulfur atoms in the heterocycle, altering electronic properties (e.g., higher HOMO energies) compared to all-nitrogen phenazines.

Photophysical and Electronic Properties

Substituent Position Effects
  • (1,4)- vs. (1,7)-Substituted Carbazolophanes :
    • Photoluminescence : (1,7)-Substituted carbazolophanes exhibit red-shifted emission compared to (1,4)-isomers due to enhanced intramolecular charge transfer (ICT) .

    • HOMO-LUMO Gaps : Substitution at the 1,7-positions narrows the bandgap, making these compounds suitable for organic semiconductors (Table 1) .

Table 1. Photophysical Properties of Substituted Carbazolophanes

Compound λabs (nm) λem (nm) HOMO-LUMO Gap (eV)
(1,4)tBuCzpPhTrz 380 450 3.10
(1,7)tBuCzpPhTrz 410 520 2.85
Aza-BODIPY Derivatives
  • 1,7-Substituted aza-BODIPY dyes show near-infrared (NIR) absorption/emission due to strong electron-donating groups, avoiding π-disruption in the core . This contrasts with phenazines, where substituent effects are less pronounced in the visible range.
Antidepressant Phenothiazines
  • Unsubstituted phenothiazines (e.g., 6,7-dihydroindolo[1,7-ab][1]benzazepine) antagonize reserpine-induced ptosis with low anticholinergic activity . Methyl groups in 1,7-Dimethylphenazine could modulate bioavailability and receptor binding compared to these derivatives.

Thermal and Solubility Properties

  • Melting Points : Methyl-substituted lumazines and phenazines typically melt above 300°C due to strong intermolecular interactions .
  • Solubility : 1,7-Dimethylphenazine is expected to have higher solubility in organic solvents (e.g., DMF, THF) than unsubstituted phenazines, similar to 1-ethyl-indol-3-yl-aza-BODIPY derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.